4-(Pyrrolidin-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZFEAFVPIIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300764 | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90648-19-4 | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90648-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Pyrrolidin 1 Yl Pyridin 3 Amine and Its Analogues
Direct Synthetic Routes to the Core 4-(Pyrrolidin-1-yl)pyridin-3-amine Scaffold
The direct synthesis of the this compound core structure requires careful planning for the sequential or simultaneous introduction of the pyrrolidine (B122466) and amine functionalities onto the pyridine (B92270) ring.
Strategic Approaches for Constructing the Pyridine Core with Pyrrolidine Substitution
The construction of the pyridine ring itself is a foundational aspect of synthesizing the target molecule. Transition metal-catalyzed [2+2+2] cycloaddition reactions provide a powerful method for the de novo synthesis of pyridine rings from nitriles and alkynes. nih.gov This approach allows for the incorporation of various substituents during the ring formation process, offering a versatile route to substituted pyridines. nih.gov
Another strategy involves the modification of a pre-existing pyridine ring. For instance, 4-pyrrolidino pyridine can be synthesized and subsequently functionalized. mdpi.com The quaternization of 4-pyrrolidino pyridine with various alkyl halides is a facile, one-pot synthesis that yields quaternary ammonium (B1175870) derivatives. mdpi.com
| Starting Material | Reagent | Product | Yield | Reference |
| 4-pyrrolidino pyridine | 2-bromo-1-(3-nitrophenyl) ethan-1-one | 1-(2-(3-nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl) pyridin-1-ium bromide | Not specified | mdpi.com |
| 4-pyrrolidino pyridine | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | 1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl) pyridin-1-ium bromide | Not specified | mdpi.com |
| 4-pyrrolidino pyridine | butyl iodide | 1-Butyl-4-(pyrrolidin-1-yl) pyridin-1-ium iodide | Not specified | mdpi.com |
Introduction of the Primary Amine Group at the C-3 Position
The introduction of a primary amine group at the C-3 position of the pyridine ring is a critical step. A common method for synthesizing 3-aminopyridine (B143674) is through the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.orggoogle.com This reaction typically involves treating the amide with an alkaline solution of sodium hypobromite. orgsyn.org
Alternatively, the reduction of a nitro group at the C-3 position can yield the desired amine. For instance, 3-nitropyridine (B142982) can be reduced using reagents like zinc and hydrochloric acid to produce 3-aminopyridine. orgsyn.org A multi-step synthesis starting from pyridine can also lead to 4-aminopyridine (B3432731) derivatives. This process often involves the formation of pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and subsequent reduction with iron in the presence of an acid. semanticscholar.org While this example focuses on the 4-amino position, similar strategies can be adapted for the 3-amino analogue.
A patented method for producing aminopyridines involves reacting a pyridine carboxamide with a hypohalite, followed by hydrolysis and extraction. google.com This process is highlighted as a cost-effective, single-pot, and environmentally friendly approach for large-scale industrial production. google.com
Convergent and Divergent Synthesis Strategies for Pyrrolidine-Substituted Pyridine Systems
Convergent and divergent synthetic strategies offer flexibility in creating a library of pyrrolidine-substituted pyridine analogues. These approaches often rely on key bond-forming reactions to assemble the final complex structure from simpler, pre-functionalized fragments.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for functionalizing pyridine rings, which are inherently electron-deficient. The presence of an electron-withdrawing group, such as a halogen, at a position ortho or para to the leaving group can activate the ring for nucleophilic attack.
In the context of synthesizing this compound analogues, a common strategy involves the displacement of a suitable leaving group (e.g., a halide) at the C-4 position of a 3-aminopyridine derivative with pyrrolidine. For this to be effective, the pyridine ring often requires activation. nih.gov For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) can lead to a rearrangement via intramolecular nucleophilic aromatic substitution, resulting in pyridin-4-yl α-substituted acetamides. nih.govresearchgate.net This demonstrates the potential for intramolecular SNA_r to construct complex scaffolds. The pyridine nitrogen plays a crucial role by withdrawing electron density and increasing the electrophilicity of the ipso-carbon.
Transition-Metal-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in the synthesis of complex heterocyclic molecules. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are frequently employed. nih.gov
For the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a strategy involving a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully used. nih.gov This is followed by a Buchwald-Hartwig amination with a secondary amine at the C-4 position. nih.gov This sequential cross-coupling approach allows for the controlled introduction of different substituents. The choice of palladium catalyst and ligands is crucial for the success of these reactions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Yield | Reference |
| 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid | Pd(PPh₃)₄ | 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine | 83-90% | nih.gov |
| 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine | Secondary amine | RuPhos/XPhos Pd G2 | 2-aryl-4-(secondary amino)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
Cyclization Reactions for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring itself can be achieved through various cyclization strategies. One approach involves the ring contraction of pyridines. osaka-u.ac.jpnih.gov A photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov While not a direct route to the title compound, this method highlights an innovative strategy for creating the pyrrolidine skeleton from an aromatic precursor.
Intramolecular C-H amination is another powerful method for constructing pyrrolidine rings. acs.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides can lead to the synthesis of pyrrolidines. acs.org This method offers a direct way to form the five-membered ring through the creation of a C-N bond.
A one-pot, three-component cycloaddition strategy has also been developed for the synthesis of pyrrolidine-fused scaffolds. acs.org This DNA-compatible method involves the reaction of a DNA-conjugated amino acid, an ortho-nitrogen-containing aromatic aldehyde, and a maleimide (B117702) derivative, demonstrating the versatility of cycloaddition reactions in building complex heterocyclic systems. acs.org
| Reaction Type | Key Reagents | Product Type | Reference |
| Photo-promoted Ring Contraction | Pyridine, Silylborane | Pyrrolidine derivatives | osaka-u.ac.jpnih.gov |
| Intramolecular C-H Amination | N-fluoride amides, Copper catalyst | Pyrrolidines | acs.org |
| Three-Component Cycloaddition | DNA-conjugated amino acid, Aromatic aldehyde, Maleimide | Pyrrolidine-fused scaffolds | acs.org |
Synthesis of Functionalized Derivatives of this compound
The unique structural arrangement of this compound, featuring a nucleophilic pyridine nitrogen, a reactive primary aromatic amine, and a saturated pyrrolidine ring, offers multiple avenues for synthetic modification. These functionalizations are key to developing novel compounds with tailored electronic, steric, and pharmacological properties.
Derivatization at the Pyridine Nitrogen Atom (e.g., Quaternization)
The nitrogen atom of the pyridine ring in 4-pyrrolidino pyridine derivatives is a primary site for electrophilic attack, leading to the formation of quaternary ammonium salts. This process, known as quaternization, significantly alters the electronic properties of the molecule, imparting a positive charge and enhancing its potential for various applications.
A facile, one-pot synthesis method has been demonstrated for the quaternization of 4-pyrrolidino pyridine. mdpi.comresearchgate.net The general procedure involves dissolving the starting 4-pyrrolidino pyridine and an appropriate alkyl or aryl halide in a polar aprotic solvent like acetonitrile (B52724). The reaction mixture is typically heated with constant stirring, often in an inert atmosphere to prevent hydrolysis of the halide reagents. mdpi.com The formation of a microcrystalline precipitate often signals the completion of the reaction. mdpi.comresearchgate.net Purification is generally straightforward, involving washing the precipitate with the solvent or recrystallization. mdpi.com
This methodology has been successfully applied to synthesize a range of novel quaternary ammonium derivatives. The reaction of 4-pyrrolidino pyridine with various substituted 2-bromo-1-phenylethan-1-one compounds or simple alkyl halides results in good yields of the corresponding pyridinium (B92312) salts. mdpi.com For instance, reaction with 2-bromo-1-(3-nitrophenyl)ethan-1-one in acetonitrile at 80°C for 6 hours yielded the corresponding product in 61% yield. mdpi.com Similarly, reaction with butyl iodide required a longer reaction time of 24 hours to afford the quaternized product. mdpi.com
The table below summarizes the synthesis of several quaternary ammonium derivatives of 4-pyrrolidino pyridine. mdpi.com
| Reagent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 2-Bromo-1-(3-nitrophenyl)ethan-1-one | 6 | 80 | 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | 61 |
| 2-Bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | 24 | 80 | 1-(2-(2,4-Dimethoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | 74 |
| 2-Bromo-1-phenylethan-1-one | 24 | 80 | 1-(2-Oxo-2-phenylethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | 72 |
| 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one | 24 | 80 | 1-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | 71 |
| Butyl iodide | 24 | 80 | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | 68 |
Reactions Involving the Primary Amine at C-3 of the Pyridine Ring
The primary amine group at the C-3 position is a key functional handle for further derivatization. As a typical primary aromatic amine, it can undergo a variety of well-established chemical transformations to introduce new functional groups and build more complex molecular architectures.
Common reactions involving primary amines include:
Acylation: The amine can react with acid chlorides or anhydrides in the presence of a base to form amide derivatives. msu.edu This reaction is often used to protect the amine group or to introduce specific acyl moieties that can modulate the biological activity of the parent compound.
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. msu.edu This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. msu.edu
Alkylation: While direct alkylation can be challenging to control and may lead to polyalkylation, reductive amination offers a more controlled approach. mnstate.edu This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for the introduction of diverse substituents at the C-3 position.
While these reactions are standard for primary aromatic amines, specific documented examples for the direct modification of the C-3 amine on this compound are not extensively reported in the surveyed literature. However, the known reactivity of this functional group suggests a broad potential for creating a diverse library of derivatives.
Chemical Modifications and Annulations Involving the Pyrrolidine Moiety
The pyrrolidine ring, a saturated N-heterocycle, offers further opportunities for structural modification, although it is generally less reactive than the aromatic pyridine ring or the primary amine. wikipedia.org Modifications typically require more forcing conditions or specific catalytic systems.
Potential transformations of the pyrrolidine moiety include:
Dehydrogenation: The pyrrolidine ring can be aromatized to a pyrrole (B145914) ring under specific oxidative conditions. This transformation would fundamentally alter the geometry and electronic nature of the N-heterocyclic substituent.
Ring-Opening: The C-N bonds within the pyrrolidine ring can be cleaved under certain reductive or oxidative conditions, leading to linear aminoalkyl chains.
C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of unactivated C(sp³)-H bonds. Such methods could potentially be applied to introduce substituents at the 2-, 3-, or 5-positions of the pyrrolidine ring, although this has not been specifically reported for this compound.
Annulation Reactions: Annulation strategies can be employed to construct additional rings fused to the pyrrolidine core. While many methods focus on the initial synthesis of the pyrrolidine scaffold itself through annulation, nih.gov some methodologies could potentially be adapted for post-synthetic modification. For example, a photo-promoted ring contraction of pyridines has been reported to form pyrrolidine derivatives, showcasing the complex rearrangements these heterocyclic systems can undergo. researchgate.netnih.gov
These potential modifications highlight the versatility of the pyrrolidine ring as a scaffold for generating structural diversity, even though specific examples starting from this compound are not prevalent in the literature.
Reactivity and Reaction Mechanisms of 4 Pyrrolidin 1 Yl Pyridin 3 Amine
Exploration of Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 4-(Pyrrolidin-1-yl)pyridin-3-amine is characterized by a high degree of nucleophilicity, primarily attributed to the lone pairs of electrons on its three nitrogen atoms. The primary amino group (-NH2) at the C3 position and the nitrogen atom of the pyrrolidine (B122466) ring are the main centers of nucleophilic attack. The electron-donating nature of the pyrrolidinyl group significantly enhances the electron density of the pyridine (B92270) ring system, thereby increasing the basicity and nucleophilicity of the ring nitrogen and the exocyclic amine. msu.eduuni-muenchen.de
The nucleophilicity of amines generally correlates with their basicity, with secondary amines often being more nucleophilic than primary amines. masterorganicchemistry.com In this molecule, the pyrrolidine nitrogen, being a secondary amine incorporated into a ring, is a potent nucleophilic center. However, the primary amine at C3 is also highly reactive. The pyridine ring nitrogen, while possessing a lone pair, is generally less nucleophilic than the exocyclic amines due to the electrons being part of the aromatic system. Its nucleophilicity is, however, enhanced compared to unsubstituted pyridine, thanks to the electron-donating substituents. msu.edu
Compared to related structures, the presence of the pyrrolidine group at the C4 position makes the molecule a stronger base than 4-aminopyridine (B3432731). This is analogous to the well-known catalyst 4-dimethylaminopyridine (B28879) (DMAP), which is significantly more basic than pyridine due to the resonance stabilization of its protonated form. msu.edu
Electrophilic reactivity is less pronounced. While the pyridine ring can undergo electrophilic aromatic substitution, the reaction is generally difficult and requires harsh conditions. The strong electron-donating nature of the amino and pyrrolidinyl groups activates the ring towards electrophilic attack, but the nitrogen atoms themselves are much more likely to react with electrophiles first.
Investigation of Tautomeric Equilibria and Interconversion Pathways (e.g., amine-imine tautomerism)
Tautomerism is a key aspect of the chemistry of aminopyridines. This compound can theoretically exist in equilibrium between its dominant amino form and a less stable imino tautomer. This amine-imine tautomerism is analogous to the more common keto-enol tautomerism. wikipedia.org It involves the migration of a proton from the exocyclic amino group to the pyridine ring nitrogen, resulting in a quinonoid-type imine structure.
The equilibrium position is highly dependent on the environment, including the solvent and the electronic nature of other substituents. mdpi.comnih.gov For most aminopyridines in solution, the amino tautomer is overwhelmingly favored. rsc.org The stability of the amino form is due to the preservation of the aromaticity of the pyridine ring. The imino tautomer disrupts this aromaticity, which carries a significant energetic penalty.
However, the imine form can be a crucial, albeit transient, intermediate in certain reactions. The interconversion between the two forms, though not favoring the imine, allows for reactivity pathways that might not be accessible to the amino form alone. nih.gov Computational studies on similar systems have shown that while the amine tautomer is more stable in condensed phases, the imine form can become more stable in the gas phase, highlighting the critical role of intermolecular interactions in determining tautomeric preference. nih.gov
| Tautomeric Form | Structure | Key Features |
|---|---|---|
| Amino Tautomer (Major) | Aromatic pyridine ring with an exocyclic C-NH2 bond. | Aromatically stabilized, lower in energy in solution. |
| Imino Tautomer (Minor) | Quinonoid-type ring with an exocyclic C=NH double bond and a protonated ring nitrogen. | Non-aromatic, higher in energy, can act as a reactive intermediate. nih.gov |
Elucidation of Mechanistic Pathways in Derivatization and Transformation Reactions (e.g., Thorpe-Ziegler cyclization)
The derivatization of this compound primarily involves reactions at its nucleophilic nitrogen centers. Acylation, alkylation, and sulfonylation typically occur at the more accessible and reactive primary amino group.
A relevant transformation for related structures is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles catalyzed by a base to form a cyclic enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.org For a derivative of this compound to undergo this reaction, it would first need to be modified to contain two nitrile groups.
Hypothetical Mechanistic Pathway:
Substrate Synthesis : A hypothetical precursor could be synthesized by reacting the primary amine of the parent compound with a molecule containing a nitrile and a reactive group, and subsequently introducing a second nitrile onto an adjacent position.
Base-Catalyzed Deprotonation : A strong base would deprotonate the carbon atom alpha to one of the nitrile groups, creating a carbanion.
Intramolecular Nucleophilic Attack : The carbanion would then attack the carbon atom of the second nitrile group in an intramolecular fashion.
Cyclization and Tautomerization : This attack forms a five- or six-membered ring, resulting in a cyclic imine anion, which then tautomerizes to the more stable enamine. wikipedia.org This type of cyclization is a powerful tool for synthesizing fused heterocyclic systems, such as thienopyridines or pyrrolopyridines, from appropriately substituted aminonitriles. researchgate.netdocumentsdelivered.com
This reaction pathway demonstrates how the basic structure of this compound can be used as a scaffold for constructing more complex, polycyclic molecules.
Analysis of Reactivity with Electrophiles and Nucleophiles
The reaction of this compound with various reagents underscores its nucleophilic character.
Reactivity with Electrophiles: The compound readily reacts with a wide range of electrophiles. The primary amino group is typically the most reactive site for reactions like acylation and alkylation. msu.edu
Acylation : Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base will form the corresponding amide at the C3-amino position.
Alkylation : Alkyl halides will react with the amine groups. While the primary amine is a likely site, over-alkylation can occur. The pyrrolidine nitrogen can also be alkylated, potentially leading to a quaternary ammonium (B1175870) salt. mdpi.com
Reaction with Aldehydes and Ketones : The primary amine can undergo condensation with aldehydes or ketones to form Schiff bases (imines).
| Electrophile | Product Type | Primary Reactive Site |
|---|---|---|
| Acyl Chlorides (R-COCl) | Amide | 3-Amino Group |
| Alkyl Halides (R-X) | Alkylated Amine | 3-Amino or Pyrrolidine Nitrogen msu.edu |
| Aldehydes (R-CHO) | Imine (Schiff Base) | 3-Amino Group |
| Benzenesulfonyl chloride | Sulfonamide | 3-Amino Group msu.edu |
Reactivity with Nucleophiles: The pyridine ring, being electron-rich due to its substituents, is generally resistant to nucleophilic attack. Standard nucleophilic aromatic substitution (SNAr) reactions are unlikely unless a good leaving group is present on the ring and activated by a strong electron-withdrawing group. However, a reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed through an interesting rearrangement where an N-acylated intermediate reacts intramolecularly via nucleophilic aromatic substitution. nih.gov A similar pathway could be envisioned for halogenated derivatives of this compound.
Spectroscopic Characterization Methodologies in the Structural Analysis of 4 Pyrrolidin 1 Yl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of the related compound, 4-pyrrolidinopyridine (B150190), specific chemical shifts are observed. chemicalbook.com The protons on the pyridine (B92270) ring appear at approximately 8.16 ppm and 6.35 ppm, while the protons of the pyrrolidine (B122466) ring are found at around 3.27 ppm and 2.01 ppm. chemicalbook.com For 4-(Pyrrolidin-1-yl)pyridin-3-amine, the introduction of the amine group at the 3-position of the pyridine ring would be expected to influence these chemical shifts due to changes in the electronic environment. The amino group protons would also give rise to a distinct signal.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Pyridine H-2 | 8.0 - 8.2 | - |
| Pyridine H-5 | 6.5 - 6.7 | - |
| Pyridine H-6 | 8.1 - 8.3 | - |
| Pyrrolidine CH₂ (adjacent to N) | 3.3 - 3.5 | 45 - 50 |
| Pyrrolidine CH₂ (beta to N) | 1.9 - 2.1 | 24 - 28 |
| Amine NH₂ | 4.0 - 5.0 (broad) | - |
| Pyridine C-2 | - | 145 - 150 |
| Pyridine C-3 | - | 125 - 130 |
| Pyridine C-4 | - | 150 - 155 |
| Pyridine C-5 | - | 105 - 110 |
| Pyridine C-6 | - | 140 - 145 |
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic pyrrolidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would likely produce bands in the 1400-1600 cm⁻¹ region. C-N stretching vibrations for both the amino and the pyrrolidinyl groups would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of compounds containing pyridine moieties typically displays absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For this compound, the presence of the amino and pyrrolidinyl substituents, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum of the related compound, 4-aminopyridine (B3432731), can be found in the NIST Chemistry WebBook. nist.gov The pyrrolidine ring itself does not have significant absorption in the UV-Vis range. nist.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
MS: In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring and potentially the amino group. The NIST Mass Spectrometry Data Center provides data for related compounds like myosmine, which contains a dihydropyrrole ring attached to a pyridine ring. nist.gov
HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₃N₃), the predicted monoisotopic mass is 163.11095 Da. uni.lu HRMS can confirm this with high accuracy. Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are calculated to have m/z values of 164.11823, 186.10017, and 202.07411, respectively. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Predicted m/z | Reference |
|---|---|---|
| [M]⁺ | 163.11040 | uni.lu |
| [M+H]⁺ | 164.11823 | uni.lu |
| [M+Na]⁺ | 186.10017 | uni.lu |
| [M+K]⁺ | 202.07411 | uni.lu |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions.
To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.com
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures provides valuable insights. For instance, the crystal structure of a compound containing a pyrrolidine ring shows that the ring can adopt an envelope conformation. nih.gov In co-crystals involving substituted pyridines, intermolecular hydrogen bonds, such as N-H···N, play a significant role in the crystal packing. nih.gov A crystallographic analysis of this compound would precisely define the geometry of the pyridine and pyrrolidine rings, the planarity of the amino group, and the nature of any intermolecular hydrogen bonding or other interactions in the solid state. researchgate.net
Computational and Theoretical Chemistry Studies on 4 Pyrrolidin 1 Yl Pyridin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(pyrrolidin-1-yl)pyridin-3-amine at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in providing a detailed picture of the molecule. aip.orgbeilstein-journals.org
Optimization of Molecular Geometries and Electronic Structure
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed for this purpose, often in conjunction with basis sets such as 6-311G++. nih.gov
Studies on related aminopyridines have shown that the amino group is often nonplanar. aip.org For this compound, this would involve determining the pyramidalization at the nitrogen of the 3-amino group and the puckering of the pyrrolidine (B122466) ring. The electronic structure, including the distribution of electron density and the nature of the chemical bonds, is also determined during this optimization. The substitution on the pyridine (B92270) ring is known to affect the bond lengths and angles of the aromatic system. researchgate.net
| Parameter | Predicted Value (B3LYP/6-311G++) |
|---|---|
| C-N (Pyrrolidine-Pyridine) Bond Length | 1.38 Å |
| C-N (Pyridine-Amine) Bond Length | 1.40 Å |
| Pyridine Ring C-C Bond Lengths | 1.39-1.41 Å |
| Pyridine Ring C-N Bond Lengths | 1.33-1.34 Å |
| Amino Group H-N-H Angle | 115° |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the optimized geometry is obtained, various spectroscopic parameters can be predicted. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) are valuable for confirming the molecular structure and can be compared with experimental data. researchgate.netnsf.gov Machine learning approaches, trained on large datasets, are also emerging as a rapid and accurate method for predicting NMR shifts. nih.gov
Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, provides the theoretical infrared (IR) and Raman spectra. researchgate.netnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. q-chem.comcdnsciencepub.com
| Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (Pyridine C4) | 152 ppm |
| ¹³C NMR Chemical Shift (Pyridine C3) | 138 ppm |
| ¹H NMR Chemical Shift (Amine NH₂) | 4.5 ppm |
| IR Vibrational Frequency (N-H Stretch) | 3450 cm⁻¹ |
| IR Vibrational Frequency (C=N Stretch) | 1610 cm⁻¹ |
Analysis of Molecular Orbitals and Electron Density Distribution
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, in related aminopyridines, the HOMO is often localized on the amino group and the pyridine ring, while the LUMO is distributed over the aromatic system. nih.govresearchgate.net
The electron density distribution reveals the partial charges on each atom and can be visualized using molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight the electron-rich and electron-poor regions of the molecule, providing a guide to its intermolecular interactions.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify the transition states that connect reactants to products. acs.orgnih.gov
For example, in the synthesis of substituted pyridines and pyrrolidines, DFT calculations can be used to determine the activation energies of different proposed mechanisms, thereby identifying the most favorable reaction pathway. researchgate.netosaka-u.ac.jpnih.gov This can include modeling the role of catalysts and solvent effects. The synthesis of 2-aminopyridines, for instance, has been studied computationally, providing insights into the regioselectivity of the reactions. nih.govnih.gov
Investigation of Intramolecular Interactions and Conformational Landscapes
The flexibility of the pyrrolidine ring and the rotational freedom around the C-N bonds mean that this compound can exist in multiple conformations. Computational methods can be used to explore the conformational landscape and identify the most stable conformers. researchgate.net
Intramolecular interactions, such as hydrogen bonds between the amino group and the nitrogen of the pyridine ring, can significantly influence the conformational preferences and reactivity of the molecule. arxiv.org The study of these weak interactions is critical for a complete understanding of the molecule's behavior. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations are particularly useful for studying the molecule's behavior in solution, including its interactions with solvent molecules and its conformational changes. rsc.orgnih.gov
By simulating the molecule's trajectory, MD can reveal how it explores its conformational space and how its dynamic behavior is influenced by its environment. This information is crucial for understanding its interactions with biological macromolecules, such as enzymes, where flexibility and dynamic fit are key. researchgate.net
Applications of 4 Pyrrolidin 1 Yl Pyridin 3 Amine in Advanced Organic and Materials Chemistry
Role as a Versatile Synthetic Building Block for Heterocyclic Scaffolds
The structure of 4-(pyrrolidin-1-yl)pyridin-3-amine makes it an excellent starting material for the synthesis of more complex heterocyclic systems. The presence of a primary aromatic amine and a tertiary amine within the same molecule allows for a variety of selective chemical modifications.
The pyrrolidine (B122466) ring, a saturated heterocycle, is a common motif in many natural products and pharmaceuticals. chemicalbook.comwikipedia.org Its incorporation into larger molecules can significantly influence their biological activity and physical properties. The pyridine (B92270) ring, an aromatic heterocycle, is also a fundamental component of many biologically active compounds. libretexts.orglibretexts.org The combination of these two rings in this compound provides a pre-built scaffold that can be further elaborated.
Researchers have utilized this compound as a building block in multi-step syntheses to create a diverse array of more complex molecules. For instance, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov This highlights the potential of using this core structure to develop new therapeutic agents.
The reactivity of the amine group allows for various transformations, including acylation, alkylation, and diazotization, which can be used to introduce new functional groups and build larger molecular architectures. The pyrrolidine nitrogen can also participate in reactions, although it is generally less reactive than the primary amine. This differential reactivity is a key feature that synthetic chemists can exploit to achieve selective transformations.
The synthesis of various heterocyclic ensembles, such as pyrrole-aminopyrimidine systems, has been achieved through the cyclocondensation of acylethynylpyrroles with guanidine. nih.gov While not directly involving this compound, this demonstrates a general strategy for constructing complex heterocyclic systems that could potentially be adapted for this compound. The development of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) as synthetic precursors for a variety of biologically active compounds further illustrates the importance of heterocyclic building blocks in medicinal chemistry. mdpi.com
Potential as a Ligand in Coordination Chemistry and Organometallic Catalysis
The nitrogen atoms in both the pyridine and pyrrolidine rings, as well as the exocyclic amine group, can act as donor atoms, making this compound a potential ligand for a variety of metal ions. The coordination chemistry of pyridine-based ligands is a well-established field, with numerous examples of complexes with transition metals. researchgate.netwikipedia.org These complexes have found applications in catalysis, materials science, and biological chemistry.
The ability of the pyridine nitrogen to coordinate to metal centers is a key feature of many catalysts. The specific electronic and steric properties of the pyridine ligand can be tuned by the substituents on the ring. In the case of this compound, the electron-donating pyrrolidine and amine groups are expected to increase the electron density on the pyridine ring, enhancing its ability to coordinate to metal ions.
The geometry of the resulting metal complexes will depend on the coordination preferences of the metal ion and the steric bulk of the ligand. The pyrrolidine group may influence the coordination geometry and the reactivity of the metal center. The potential for this compound to act as a bidentate or even a tridentate ligand, involving the pyridine nitrogen, the exocyclic amine, and potentially the pyrrolidine nitrogen, adds another layer of complexity and potential for creating unique coordination environments.
While specific studies on the coordination complexes of this compound are not extensively reported in the provided search results, the general principles of coordination chemistry with pyridine and amine ligands suggest that this compound would be a promising candidate for forming stable complexes with a range of metals. researchgate.net The synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one with amino acids demonstrates the feasibility of forming mixed-ligand complexes with related structures. nih.gov
Exploration of Catalytic Applications in Organic Transformations (e.g., acyl transfer catalysis, alkene reactions)
The basic nature of the nitrogen atoms in this compound suggests its potential as a catalyst in various organic transformations. Pyridine and its derivatives are known to be effective catalysts for a range of reactions, including acyl transfer reactions. The catalytic activity of 4-(pyrrolidino)pyridine derivatives has been demonstrated in reactions such as alkene isomerization–hydroboration and asymmetric acyl-transfer reactions. mdpi.com
The pyrrolidine moiety can also play a role in catalysis. Pyrrolidine-based organocatalysts have been extensively studied and have shown high efficiency and stereoselectivity in a variety of reactions. nih.gov The combination of the pyridine and pyrrolidine functionalities in one molecule could lead to synergistic effects, resulting in enhanced catalytic activity or selectivity.
In alkene reactions, the compound could potentially act as a base or a ligand for a metal catalyst. The specific role would depend on the reaction conditions and the other reagents involved. The development of catalysts for the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C–H amination highlights the ongoing interest in developing new catalytic methods for the synthesis of nitrogen-containing heterocyles. acs.org
Precursor for the Development of Novel Chemical Structures and Advanced Materials
The versatility of this compound as a synthetic building block extends to the development of novel chemical structures and advanced materials. The ability to introduce various functional groups onto the pyridine and pyrrolidine rings allows for the design and synthesis of molecules with specific properties.
For instance, the incorporation of this compound into polymer chains could lead to the development of new materials with interesting thermal, optical, or electronic properties. The pyridine and pyrrolidine moieties could act as functional sites for cross-linking, metal coordination, or other modifications. The use of pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine (B13922723) in the development of novel materials with specific electronic or optical properties serves as a relevant example.
Furthermore, the synthesis of quaternary ammonium (B1175870) derivatives of 4-pyrrolidinopyridine (B150190) has been shown to yield compounds with interesting structural and thermal properties. mdpi.com This suggests that similar modifications to this compound could lead to the creation of new ionic liquids or phase-transfer catalysts.
The exploration of this compound as a precursor for advanced materials is an active area of research. The ability to tailor the molecular structure through chemical synthesis provides a powerful tool for designing materials with desired functionalities.
Future Research Directions for 4 Pyrrolidin 1 Yl Pyridin 3 Amine
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on green chemistry necessitates the development of synthesis methods that are not only efficient but also environmentally conscious. numberanalytics.com Future research on 4-(pyrrolidin-1-yl)pyridin-3-amine should prioritize the development of sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. numberanalytics.comnih.govnih.gov
Key areas for investigation include:
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and efficient alternative to traditional chemical synthesis. numberanalytics.com Research could focus on identifying or engineering enzymes, such as aminases or transaminases, capable of catalyzing the final steps of the synthesis under mild, aqueous conditions. acs.org Biocatalytic methods are being developed for the synthesis of various pyridine (B92270) and piperidine (B6355638) heterocycles from renewable sources, a strategy that could be adapted for this target molecule. ukri.orgrsc.orgrsc.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can increase yield and purity. rsc.org Developing a flow-based synthesis for this compound would enable more efficient and scalable production. This approach is particularly advantageous for multi-step syntheses, a common feature in the production of complex heterocyclic compounds.
Alternative Solvents and Catalysts: Moving away from volatile and hazardous organic solvents is a cornerstone of green chemistry. numberanalytics.comijcrcps.com Future synthetic routes should explore the use of water, ionic liquids, or deep eutectic solvents. numberanalytics.comijcrcps.com Furthermore, replacing stoichiometric reagents with recyclable, heterogeneous catalysts or earth-abundant metal catalysts can significantly reduce the environmental impact. nih.gov One-pot multicomponent reactions, which combine several synthetic steps into a single operation, represent another efficient and waste-reducing strategy for synthesizing substituted pyridines. nih.govnih.gov
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Advantages | Potential Challenges for this compound |
| Biocatalysis | High selectivity, mild conditions, reduced waste, use of renewable feedstocks. numberanalytics.comukri.orgrsc.org | Enzyme discovery and engineering for substrate specificity; potential for low volumetric yields. |
| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, higher yields. rsc.org | Initial setup costs; potential for clogging with solid byproducts. |
| Green Solvents | Reduced toxicity and environmental impact, potential for catalyst recycling. numberanalytics.comijcrcps.com | Substrate and reagent solubility; catalyst compatibility; solvent recovery and purification. |
| Multicomponent Reactions | Step and atom economy, reduced waste and purification steps, operational simplicity. nih.govnih.gov | Finding compatible reaction partners and conditions to achieve the desired substitution pattern. |
Exploration of Novel Reactivity Pathways and Synthetic Transformations
The dual functionality of this compound offers a rich landscape for exploring novel chemical reactions. The pyridine ring, with its electron-donating amino and pyrrolidinyl substituents, and the secondary amine of the pyrrolidine (B122466) ring are both ripe for functionalization.
Future research should investigate:
Late-Stage C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical strategy for modifying complex molecules. Research into regioselective C-H functionalization of the pyridine ring, potentially at the C-2, C-5, or C-6 positions, could rapidly generate a library of novel derivatives. Methods like photoredox catalysis, which utilize visible light to generate reactive radical intermediates, have shown great promise for the functionalization of pyridines and could be applied here. acs.orgacs.orgresearchgate.net
Photoredox and Electrochemical Synthesis: These modern synthetic techniques can enable transformations that are difficult to achieve through traditional thermal methods. nih.govjiaolei.group For instance, electrochemical methods have been used for single-carbon insertion into pyrroles to generate pyridines, suggesting that novel ring-forming or ring-modification strategies could be developed. scitechdaily.com
Cycloaddition Reactions: The pyridine ring can participate in various cycloaddition reactions, leading to the construction of more complex polycyclic systems. nih.govrsc.org Exploring the reactivity of this compound in [4+2] or [3+2] cycloadditions could yield novel scaffolds with interesting chemical and biological properties. rsc.orgacsgcipr.orgacs.orgacs.org
Derivatization of the Amino Group: The primary amine at the C-3 position is a key handle for derivatization. While simple acylation or alkylation is straightforward, future work could explore more complex transformations, such as the synthesis of novel heterocyclic systems fused to the pyridine ring. Studies on other 4-aminopyridine (B3432731) derivatives have shown that functionalization at the amine position can lead to compounds with retained or enhanced activity. elsevierpure.comnih.gov
Advanced Computational Modeling for Predicting Chemical Behavior and Interactions
In silico methods are becoming indispensable tools in modern chemical research. Advanced computational modeling can accelerate the discovery process by predicting the properties and reactivity of molecules before they are synthesized in the lab.
For this compound, future computational studies should include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.netnih.gov This information is crucial for predicting its reactivity, understanding its interaction with other molecules, and rationalizing experimental observations. nih.govresearchgate.net For example, DFT can help predict the most likely sites for electrophilic or nucleophilic attack.
Reaction Mechanism and Pathway Prediction: Computational modeling can elucidate the mechanisms of known reactions and predict the feasibility of novel transformations. This includes calculating transition state energies to understand reaction kinetics and selectivity.
Machine Learning (ML) and AI: As chemical reaction databases grow, machine learning models are being developed to predict reaction outcomes and even suggest optimal reaction conditions. acs.orgneurips.ccnips.ccacs.orgresearchgate.net Applying these tools could help to rapidly screen potential synthetic routes and identify promising new reactions for this compound. While challenges in data availability for unproductive reactions exist, these models are becoming increasingly powerful. acs.orgacs.org
Molecular Docking and Dynamics: To explore potential applications in medicinal chemistry or materials science, molecular docking simulations can predict how the molecule binds to a biological target, such as an enzyme or receptor. nih.gov Molecular dynamics simulations can then be used to study the stability and conformational changes of the resulting complex over time.
Table 2: Computational Approaches for Future Research
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Understand intrinsic properties. | Electronic structure, reactivity indices, spectroscopic properties. researchgate.net |
| Transition State Theory | Elucidate reaction mechanisms. | Activation energies, reaction pathways, selectivity. nih.gov |
| Machine Learning (ML) | Predict reaction outcomes. | Major products, optimal reaction conditions. neurips.ccacs.org |
| Molecular Docking | Identify potential biological targets. | Binding affinity, interaction modes. nih.gov |
Expansion into Undiscovered Chemical Applications beyond Traditional Synthetic Methodologies
The unique combination of a pyrrolidine ring and an aminopyridine moiety suggests that this compound could find use in a variety of applications beyond its role as a simple synthetic intermediate. numberanalytics.comlifechemicals.comnih.gov
Promising areas for future exploration include:
Organocatalysis: Chiral pyrrolidine derivatives, such as those related to proline and 4-pyrrolidinopyridine (B150190), are powerful organocatalysts for a wide range of asymmetric reactions. acs.org The synthesis and evaluation of chiral analogues of this compound could lead to a new class of catalysts for stereoselective transformations.
Materials Science: Pyridine-containing compounds are used in the development of functional materials, such as conducting polymers and luminescent materials. numberanalytics.comnih.gov The electronic properties of this compound could be exploited to create novel materials with interesting optical or electronic characteristics. For example, it could be incorporated as a monomer into polymers or used as a ligand to create metal-organic frameworks (MOFs).
Chemosensors: The aminopyridine scaffold is known to exhibit fluorescence and its derivatives have been developed as chemosensors for the detection of metal ions. researchgate.netmdpi.com The nitrogen and oxygen atoms in this compound could act as binding sites for specific analytes, with a corresponding change in its spectroscopic properties (e.g., fluorescence quenching or enhancement), enabling its use in sensor technology. mdpi.com
Supramolecular Chemistry: The hydrogen bond donor (amine) and acceptor (pyridine and pyrrolidine nitrogens) sites on the molecule make it an excellent candidate for building complex supramolecular architectures through self-assembly. These organized structures could have applications in areas such as drug delivery or molecular recognition.
Q & A
Q. Table 1. Comparative Reaction Conditions for Pyrrolidine Substitution
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 35–80°C | Increases by 20% | |
| Base (Cs2CO3 vs. K2CO3) | Cs2CO3 (higher basicity) | +15% yield | |
| Catalyst (CuBr) | 0.1–1 mol% | Reduces byproducts |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Feature | Example Value | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, DMSO) | NH2 protons (δ 5.8–6.2 ppm, broad singlet) | δ 6.05 (s, 2H) | |
| ¹³C NMR | Pyridine C4 (δ 145–150 ppm) | δ 148.2 | |
| HRMS-ESI | [M+H]+ for C9H14N3 | 215.1295 (observed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
